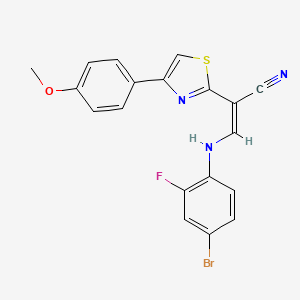

(Z)-3-((4-bromo-2-fluorophenyl)amino)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile

Beschreibung

The compound (Z)-3-((4-bromo-2-fluorophenyl)amino)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile features a thiazole core substituted at position 2 with an acrylonitrile group and at position 4 with a 4-methoxyphenyl moiety. The acrylonitrile chain is further modified by a (4-bromo-2-fluorophenyl)amino substituent in the Z-configuration. Similar acrylonitrile-thiazole hybrids are explored for pharmaceutical applications due to their stability and tunable electronic properties .

Eigenschaften

IUPAC Name |

(Z)-3-(4-bromo-2-fluoroanilino)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13BrFN3OS/c1-25-15-5-2-12(3-6-15)18-11-26-19(24-18)13(9-22)10-23-17-7-4-14(20)8-16(17)21/h2-8,10-11,23H,1H3/b13-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOXMNYNEULIPCQ-RAXLEYEMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=C(C=C(C=C3)Br)F)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\NC3=C(C=C(C=C3)Br)F)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13BrFN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-((4-bromo-2-fluorophenyl)amino)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

Amination Reaction:

Coupling Reaction: The final step involves coupling the thiazole derivative with the substituted acrylonitrile under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.

Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

Substitution: Reagents like halogens (Br₂, Cl₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Primary amines and reduced aromatic compounds.

Substitution: Various substituted aromatic and thiazole derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit biological activity, such as antimicrobial or anticancer properties. Researchers can explore its potential as a lead compound for drug development.

Medicine

In medicinal chemistry, the compound’s structure suggests it could interact with biological targets, making it a candidate for drug discovery and development. Its potential therapeutic applications could include treatments for various diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or advanced coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of (Z)-3-((4-bromo-2-fluorophenyl)amino)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in cell signaling pathways, leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Thiazole Derivatives with Varied Phenyl Substituents

The compound (Z)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(3-hydroxy-4-methoxyphenyl)acrylonitrile () shares the thiazole-acrylonitrile core but differs in substituents:

- Thiazole substituent: 4-(4-Fluorophenyl) vs. 4-(4-methoxyphenyl) in the target compound.

- Acrylonitrile substituent: A 3-hydroxy-4-methoxyphenyl group in vs. a 4-bromo-2-fluorophenylamino group in the target. The hydroxyl group in introduces hydrogen-bonding capability, whereas the bromo and fluoro substituents in the target may improve lipophilicity and steric bulk .

Acrylate vs. Acrylonitrile Functional Groups

The methyl (Z)-2-[(4-bromo-2-formylphenoxy)methyl]-3-(4-methylphenyl)acrylate () replaces the acrylonitrile group with an acrylate ester. Key differences include:

- Substituents: A formylphenoxy group in vs. the amino group in the target compound. The formyl group may participate in covalent interactions, while the amino group enables hydrogen bonding or protonation-dependent solubility .

Thiazolidinone vs. Thiazole Cores

The (Z)-3-(4-bromophenyl)-2-[(2-phenylcyclohex-2-en-1-yl)imino]-1,3-thiazolidin-4-one () features a saturated thiazolidinone ring instead of an aromatic thiazole. Structural impacts include:

- Ring flexibility: The thiazolidinone’s saturated core allows conformational flexibility, whereas the thiazole’s aromaticity enforces planarity, affecting binding to rigid biological targets.

- Functional groups: The thiazolidinone’s ketone and imino groups offer hydrogen-bonding sites absent in the thiazole-acrylonitrile scaffold .

Table 1. Structural and Functional Comparison

Key Findings and Implications

- Substituent Effects : Electron-donating groups (e.g., methoxy) on the thiazole may enhance solubility, while bromo/fluoro substituents increase lipophilicity and steric hindrance .

- Functional Group Impact : Acrylonitrile’s electron deficiency could promote interactions with nucleophilic residues in biological targets compared to acrylates .

- Core Flexibility: Aromatic thiazoles favor planar interactions, while saturated thiazolidinones adapt to diverse binding pockets .

Notes

- The comparisons are based on structural analogs; specific biological data (e.g., IC₅₀, pharmacokinetics) are unavailable in the provided evidence.

- Substituent positioning (e.g., ortho vs. para) and electronic effects (e.g., fluorine’s electronegativity) are critical to activity but require further experimental validation.

Biologische Aktivität

(Z)-3-((4-bromo-2-fluorophenyl)amino)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile is a compound of significant interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities. The presence of the bromo and fluoro substituents on the phenyl ring may enhance its lipophilicity and alter its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including those similar to (Z)-3-((4-bromo-2-fluorophenyl)amino)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile.

- Mechanism of Action : The compound is suggested to inhibit tubulin polymerization, which is critical for cancer cell proliferation. This mechanism has been observed in other thiazole derivatives, where modifications to the thiazole ring significantly influenced their potency against various cancer cell lines .

-

Case Studies :

- A study on 4-substituted methoxylbenzoyl-aryl-thiazoles indicated that modifications could enhance antiproliferative activity against melanoma and prostate cancer cells, with IC50 values ranging from 0.7 to 1.0 μM .

- Another investigation found that specific structural modifications led to improved activity against prostate cancer cells compared to earlier compounds .

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties.

- In Vitro Studies : Research has shown that thiazole derivatives possess significant antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 0.22 μg/mL .

- Structure-Activity Relationship (SAR) : The presence of electron-donating groups on the phenyl ring has been linked to enhanced antimicrobial activity. For instance, compounds with methoxy or hydroxyl groups demonstrated higher efficacy against bacterial strains .

Table 1: Summary of Biological Activities

| Activity Type | Compound | IC50/ MIC Values | Target Organisms/ Cells |

|---|---|---|---|

| Anticancer | (Z)-3... | 0.7 - 1.0 μM | Melanoma, Prostate Cancer Cells |

| Antimicrobial | Thiazole Derivatives | 0.22 - 0.25 μg/mL | Staphylococcus aureus, E. coli |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.